molecular formula C18H15BO2 B145475 (3,5-Diphenylphenyl)boronic acid CAS No. 128388-54-5

(3,5-Diphenylphenyl)boronic acid

Cat. No.: B145475
CAS No.: 128388-54-5
M. Wt: 274.1 g/mol
InChI Key: MRBZYVMZUBUDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Diphenylphenyl)boronic acid is an organic boronic acid compound with the chemical formula C18H15BO2. It is a white to pale yellow crystalline powder that is insoluble in water. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

The mechanism by which (3,5-Diphenylphenyl)boronic acid exerts its effects involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group reacts with a halide in the presence of a palladium catalyst, facilitating the transfer of the organic group from boron to palladium and subsequently forming a new carbon-carbon bond . This process is highly efficient and selective, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4-Methoxyphenylboronic Acid
  • 3,5-Dimethylphenylboronic Acid
  • 3,5-Difluorophenylboronic Acid

Uniqueness

(3,5-Diphenylphenyl)boronic acid is unique due to its structure, which includes two phenyl groups attached to the central phenyl ring. This structural feature enhances its reactivity and selectivity in cross-coupling reactions compared to simpler boronic acids . Additionally, its ability to form stable biaryl compounds makes it particularly valuable in the synthesis of complex organic molecules .

Properties

IUPAC Name

(3,5-diphenylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BO2/c20-19(21)18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBZYVMZUBUDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563455
Record name [1~1~,2~1~:2~3~,3~1~-Terphenyl]-2~5~-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128388-54-5
Record name [1~1~,2~1~:2~3~,3~1~-Terphenyl]-2~5~-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIPHENYLPHENYL BORONIC ACID 98%
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Diphenylphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3,5-Diphenylphenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3,5-Diphenylphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3,5-Diphenylphenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3,5-Diphenylphenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3,5-Diphenylphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.